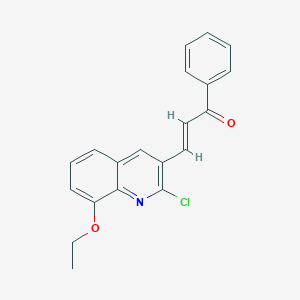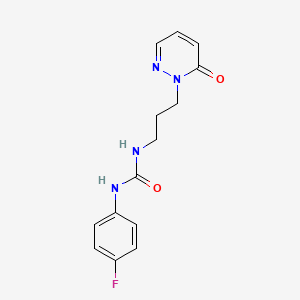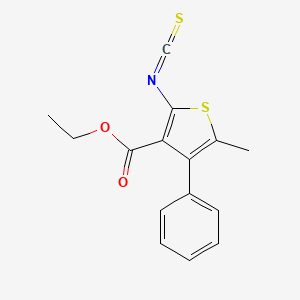
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that is commonly known as CEP. It is a synthetic compound that has been widely used in scientific research. CEP has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology.
作用機序
The mechanism of action of CEP is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. CEP has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that play a role in inflammation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CEP has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. CEP has been found to inhibit the production of inflammatory cytokines and chemokines, which play a role in the pathogenesis of various diseases. It has also been found to induce apoptosis, which is a process of programmed cell death that plays a role in the regulation of cell growth and development.
実験室実験の利点と制限
CEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. However, there are also some limitations to the use of CEP in lab experiments. It has been found to be unstable in acidic conditions, which can limit its use in certain experiments. It has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for research on CEP. One area of research is the development of novel derivatives of CEP that exhibit improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of CEP. Further studies are needed to fully understand the cellular targets of CEP and the signaling pathways that are involved in its biological effects. Additionally, studies are needed to determine the safety and efficacy of CEP in preclinical and clinical studies.
合成法
The synthesis of CEP involves the reaction of 2-chloro-8-ethoxyquinoline-3-carbaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of CEP. The synthesis method of CEP is relatively simple and has been optimized for large-scale production.
科学的研究の応用
CEP has been widely used in scientific research due to its unique chemical properties. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. CEP has been used as a starting material for the synthesis of various compounds that have potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
特性
IUPAC Name |
(E)-3-(2-chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-2-24-18-10-6-9-15-13-16(20(21)22-19(15)18)11-12-17(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHLAZBCUCVPS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)



![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)


![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)


